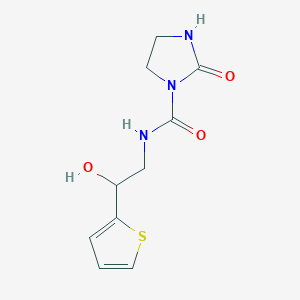

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Description

"N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide" is a synthetic organic compound characterized by a 2-oxoimidazolidine core linked to a carboxamide group and a hydroxyethyl-thiophene substituent.

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylethyl)-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c14-7(8-2-1-5-17-8)6-12-10(16)13-4-3-11-9(13)15/h1-2,5,7,14H,3-4,6H2,(H,11,15)(H,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGFEQCBWQEQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of thiophene with appropriate reagents to introduce the hydroxyethyl group, followed by cyclization to form the oxoimidazolidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibitors, receptor binding assays, and as a potential therapeutic agent in drug discovery.

Medicine: N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide may have medicinal properties, such as anti-inflammatory or antimicrobial effects. Research is ongoing to explore its potential use in treating various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

The compound can be structurally compared to analogs with heterocyclic cores and substituted carboxamide groups. describes five compounds (9–13) with a 2-thioxoacetamide backbone and thiazolidinone rings . While these analogs differ in core structure (thiazolidinone vs. imidazolidine) and substituents, their synthesis and characterization provide a basis for comparative analysis.

Structural Comparison

Key Differences :

- Substituents : The hydroxyethyl-thiophene group introduces sulfur-based aromaticity and a hydroxyl group, contrasting with the aromatic or nitro-substituted moieties in compounds 9–13.

Observations :

- Yields : Compounds with electron-withdrawing substituents (e.g., nitro in 12–13) exhibit lower yields (~53–58%) compared to electron-donating groups (e.g., methoxy in 9: 90%) .

- Melting Points : Higher melting points correlate with rigid aromatic substituents (e.g., indole in 10: 206–207°C) versus flexible or polar groups (hydroxyethyl-thiophene in the target compound; predicted lower melting point).

Functional Implications

- Electron Effects : The thiophene group in the target compound may enhance π-π stacking interactions compared to the nitro or chlorophenyl groups in compounds 9–13.

- Hydrogen Bonding : The hydroxyl group in the target compound could improve solubility in polar solvents, contrasting with the hydrophobic substituents in compounds 9–13.

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, with the CAS number 1795420-37-9, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3O3S, with a molecular weight of 255.30 g/mol. The compound features a thiophene ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N3O3S |

| Molecular Weight | 255.30 g/mol |

| CAS Number | 1795420-37-9 |

Research indicates that compounds containing imidazolidine and thiophene moieties can exhibit various biological activities, including:

- Antimicrobial Activity : Compounds similar to N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine have shown promising results against bacterial strains. For instance, studies on thiophene derivatives have demonstrated their potential as antibacterial agents due to their ability to disrupt bacterial cell membranes.

- Anticancer Properties : The structural characteristics of imidazolidine derivatives suggest potential anticancer activity. Compounds with similar structures have been reported to inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.

- Anti-inflammatory Effects : Some related compounds have exhibited anti-inflammatory properties by inhibiting key inflammatory pathways, including the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer development.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds structurally related to N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine:

- Study on Anticancer Activity : A study published in PubMed examined various flavonoids, including chalcones, which share structural similarities with the target compound. The findings indicated that these compounds exhibited significant cytotoxic effects against cancer cell lines, suggesting that modifications in their structure could enhance their anticancer properties .

- Antimicrobial Efficacy : Another investigation focused on thiophene derivatives showed that these compounds effectively inhibited the growth of multiple bacterial strains. The study highlighted the importance of the thiophene ring in enhancing antimicrobial activity .

Potential Applications

Given its promising biological activities, this compound could have several applications:

- Pharmaceutical Development : This compound may serve as a lead for developing new antimicrobial or anticancer drugs.

- Agricultural Chemistry : Due to its potential antifungal properties, it could be explored as a fungicide in agricultural applications.

- Biotechnology : Its unique structure may allow for further modifications leading to novel compounds with enhanced bioactivity.

Q & A

Basic: What are the key synthetic strategies for preparing N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

Heterocyclization : Formation of the thiophene ring via cyclization of appropriate substrates (e.g., β-keto esters or α,β-unsaturated carbonyl compounds) under acidic or basic conditions .

Coupling Reactions : The hydroxyethyl-thiophene moiety is coupled to the 2-oxoimidazolidine carboxamide group using coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or acetonitrile) .

Purification : Chromatography (e.g., silica gel column) or recrystallization (ethanol/1,4-dioxane) is employed to isolate intermediates and the final product .

Critical Step : Optimizing reaction time and temperature to minimize by-products (e.g., over-oxidation of thiophene).

Advanced: How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and binding affinity. The Colle-Salvetti correlation-energy formula can model electron density and kinetic energy to assess interactions with biological targets .

Molecular Docking : Use software like AutoDock Vina to simulate binding modes with enzymes (e.g., kinases) or receptors. Focus on key interactions:

- Hydrogen bonding between the carboxamide group and active-site residues.

- π-π stacking between the thiophene ring and aromatic residues .

MD Simulations : Validate stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for thiophene protons (δ 6.8–7.5 ppm) and imidazolidine carbonyl carbons (δ 165–175 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the hydroxyethyl and imidazolidine regions .

FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How to address contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

Replicate Assays : Perform triplicate experiments under controlled conditions (e.g., pH, temperature, cell passage number) .

Orthogonal Assays : Validate results using complementary methods:

- Enzymatic Assays : Measure direct inhibition (e.g., fluorescence-based kinase assays).

- Cell Viability Assays : Compare MTT, ATP-lite, and apoptosis markers (e.g., caspase-3) .

Control for Solubility : Use DMSO concentrations ≤0.1% and confirm compound stability via HPLC .

Basic: What are the primary pharmacological targets hypothesized for this compound?

Methodological Answer:

Kinase Inhibition : Thiophene derivatives often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR) due to π-π interactions .

Antimicrobial Activity : Sulfonamide and imidazolidine moieties may inhibit dihydropteroate synthase (DHPS) in bacteria .

Anti-inflammatory Pathways : Potential COX-2 inhibition via hydrophobic interactions with the catalytic site .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

Systematic Modifications :

- Replace the thiophene ring with furan or pyridine to assess aromaticity effects.

- Vary substituents on the imidazolidine ring (e.g., methylsulfonyl vs. hydrogen) .

Biological Testing : Screen derivatives against target-specific assays (e.g., IC₅₀ for cancer cell lines) .

QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Basic: What are the critical safety considerations during laboratory handling?

Methodological Answer:

Personal Protective Equipment (PPE) :

Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., acetonitrile) .

Waste Disposal : Neutralize acidic/basic by-products before disposal, following institutional guidelines .

Advanced: How to resolve crystallographic ambiguities in structural determination?

Methodological Answer:

X-ray Crystallography :

- Use SHELX software for structure solution and refinement. Optimize data collection (e.g., 0.5° oscillation, 100 K temperature) .

- Validate hydrogen bonding networks (e.g., C-H⋯O interactions) with Mercury software .

Electron Density Maps : Rebuild ambiguous regions (e.g., disordered thiophene rings) iteratively .

Basic: What solvents and conditions are optimal for stability studies?

Methodological Answer:

Storage : Anhydrous DMSO at -20°C for long-term stability. Avoid aqueous buffers (risk of hydrolysis) .

Stability Assays : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at 0, 24, and 48 hours .

Advanced: How to design experiments for elucidating metabolic pathways?

Methodological Answer:

In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS .

CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates .

Radiolabeling : Synthesize ¹⁴C-labeled compound to track excretion pathways in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.